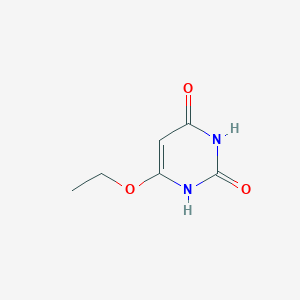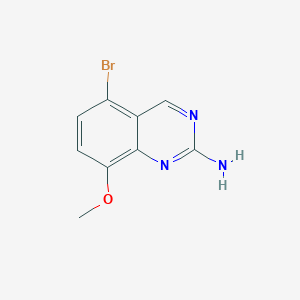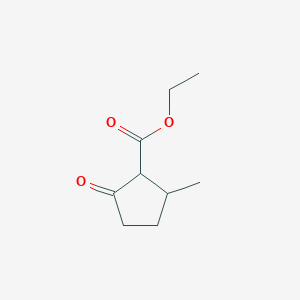
6-Ethoxypyrimidine-2,4(1H,3H)-dione
Overview
Description
6-Ethoxypyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a pyrimidine ring substituted with an ethoxy group at the 6-position and keto groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypyrimidine-2,4(1H,3H)-dione typically involves the reaction of ethyl acetoacetate with urea under acidic or basic conditions. The process can be summarized as follows:
Condensation Reaction: Ethyl acetoacetate reacts with urea in the presence of a catalyst such as hydrochloric acid or sodium ethoxide.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxypyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The keto groups can participate in redox reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various ethoxy-substituted pyrimidine derivatives, while oxidation can lead to the formation of pyrimidine diones with different oxidation states.
Scientific Research Applications
Chemistry: 6-Ethoxypyrimidine-2,4(1H,3H)-dione is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of potential pharmaceutical agents. Its derivatives have been investigated for their antiviral, anticancer, and antimicrobial properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals. Its versatility allows for the development of a wide range of products with specific desired properties.
Mechanism of Action
The mechanism by which 6-Ethoxypyrimidine-2,4(1H,3H)-dione exerts its effects depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, affecting signal transduction pathways.
Comparison with Similar Compounds
6-Methoxypyrimidine-2,4(1H,3H)-dione: Similar structure but with a methoxy group instead of an ethoxy group.
6-Chloropyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom at the 6-position.
6-Aminopyrimidine-2,4(1H,3H)-dione: Features an amino group at the 6-position.
Uniqueness: 6-Ethoxypyrimidine-2,4(1H,3H)-dione is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of derivatives that can be synthesized. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties.
Properties
IUPAC Name |
6-ethoxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-5-3-4(9)7-6(10)8-5/h3H,2H2,1H3,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVBIBBPUZQUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















